![molecular formula C24H22N4O4 B2543760 N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921544-45-8](/img/structure/B2543760.png)
N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of intermediates such as ethyl (2-methylindol-3-yl)acetates and ethyl (indol-3-yl)alkanoates, followed by amidification with amines . Another related compound, a 5-HT2A antagonist, was synthesized from p-tolylmethylamine in three steps with a 46% overall yield . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for "N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide" is not provided.
Molecular Structure Analysis
The molecular structure of related compounds includes diverse methoxyphenyl substitution patterns and N-aryl(methyl) derivatives, which have been shown to modulate the activity of the A3 adenosine receptor . The structure-activity and structure-selectivity relationships of these compounds have been characterized through a combination of theoretical and experimental approaches . This suggests that the molecular structure of the compound may also be analyzed to determine its potential biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include indolization under Fischer conditions, Japp-Klingemann method for the formation of alkanoates, and amidification through condensation with amines . These reactions are crucial for the formation of the acetamide scaffold, which is a common feature in the compounds studied. The specific chemical reactions for the synthesis of "N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide" would likely involve similar strategies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their potency and selectivity profiles, have been reported. For instance, one compound exhibited excellent potency with a Ki on A3 AR < 20 nM and selectivity profiles above 100-fold within the adenosine receptors family . Another compound was found to be 406-fold more potent than astemizole in an antiallergic assay . These properties are indicative of the potential efficacy of these compounds in biological systems. The physical and chemical properties of the compound would need to be determined through experimental studies.
Aplicaciones Científicas De Investigación
Anticancer Applications
N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide and its derivatives have been explored for their anticancer properties. In a study, certain derivatives of this compound demonstrated notable in vitro cytotoxic activity against a range of cancer cell lines, showcasing its potential as an anticancer agent (Al-Sanea et al., 2020).
Antitumor Activities
Derivatives of this compound have also been synthesized and tested for their antitumor activities. For instance, (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic Acid and its enantiomers displayed selective antitumor activities, suggesting a potential for therapeutic applications in cancer treatment (Xiong Jing, 2011).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-16-9-11-17(12-10-16)14-28-23(30)22-19(7-5-13-25-22)27(24(28)31)15-21(29)26-18-6-3-4-8-20(18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEFSDVDWVQTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2543677.png)
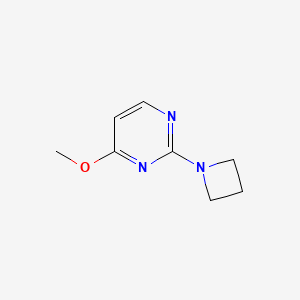
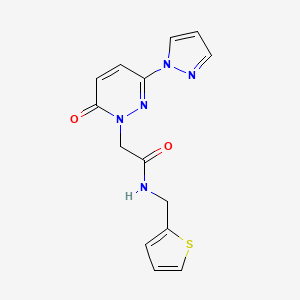
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2543681.png)
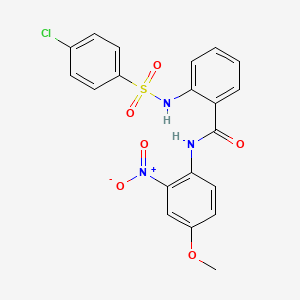
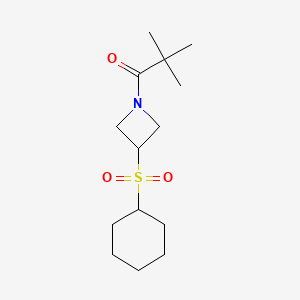
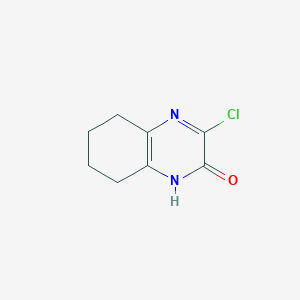
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2543686.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)

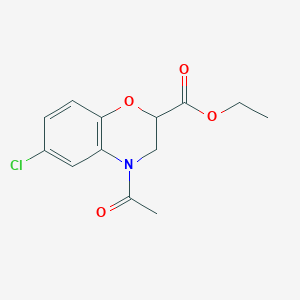
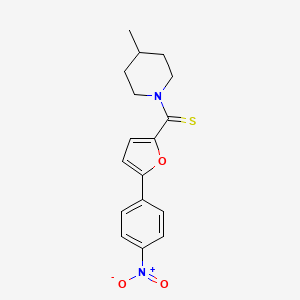
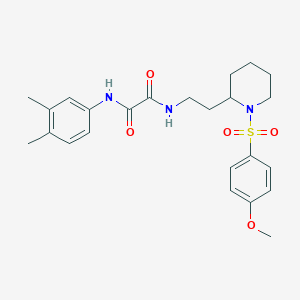
![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)